molecular formula C7H11NO3 B11765688 (1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 767616-64-8

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B11765688
CAS No.: 767616-64-8
M. Wt: 157.17 g/mol
InChI Key: FEWLBWFAAPVAFV-ZDLURKLDSA-N
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Description

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters. This method utilizes a strong base as a promoter and an electron-withdrawing N-protective group in the substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

767616-64-8

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5+,7+/m1/s1

InChI Key

FEWLBWFAAPVAFV-ZDLURKLDSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]([C@@H]1N2)O)C(=O)O

Canonical SMILES

C1CC2(CC(C1N2)O)C(=O)O

Origin of Product

United States

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